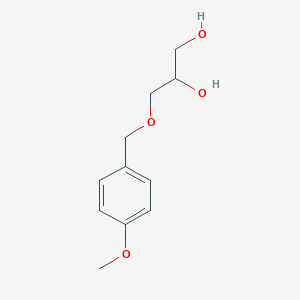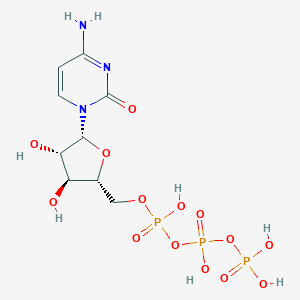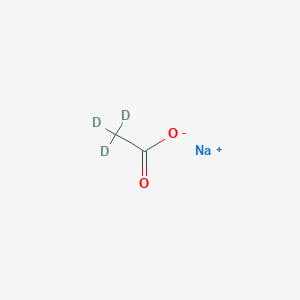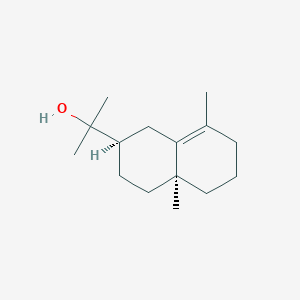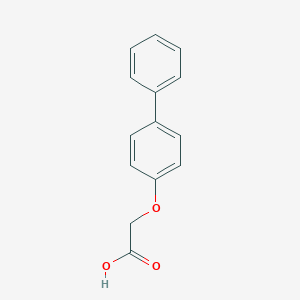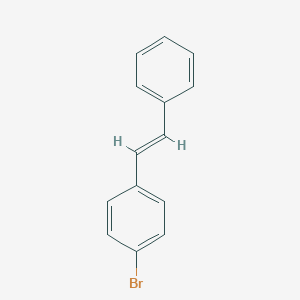
4-Bromostilbene
Übersicht
Beschreibung
4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is also known by other names such as 1-Bromo-4-styrylbenzene and trans-4-Bromostilbene . The molecular weight of 4-Bromostilbene is 259.14 g/mol .
Synthesis Analysis
While specific synthesis methods for 4-Bromostilbene were not found in the search results, it’s worth noting that similar compounds like pterostilbene, an analog of resveratrol, can be obtained by biosynthesis .
Molecular Structure Analysis
The IUPAC name for 4-Bromostilbene is 1-bromo-4-[(E)-2-phenylethenyl]benzene . The InChI string representation is InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ . The canonical SMILES representation is C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br .
Physical And Chemical Properties Analysis
4-Bromostilbene has a molecular weight of 259.14 g/mol . It has a computed XLogP3 value of 5.1, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 258.00441 g/mol . The topological polar surface area is 0 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pterostilbene
4-Bromostilbene: is a precursor in the synthesis of Pterostilbene , a natural analog of resveratrol with significant bioactivity . Pterostilbene exhibits remarkable pharmacological activities, including anti-tumor, anti-oxidation, anti-inflammation, and neuroprotection properties. It can easily pass through the blood-brain barrier due to its low molecular weight and good liposolubility, making it a compound of interest in neurological research and drug development .
Photophysics and Photochemistry Studies
The compound is used in studies of photophysics and photochemistry , particularly in understanding the mechanisms of photo-induced electron transfer reactions . The selective carbon-bromine bond fission induced by non-resonant two-photon excitation of trans-4-Bromostilbene has been a subject of interest, contrasting with single-photon excitation, which predominantly leads to cis-trans isomerization .
Organic Synthesis via Wittig Reaction
In organic chemistry, 4-Bromostilbene serves as a reagent in the Wittig reaction , which is used to form carbon-carbon double bonds . This reaction is fundamental in creating complex molecules for pharmaceuticals and is particularly useful in synthesizing stilbene derivatives, which have various applications in medicinal chemistry .
Safety and Hazards
When handling 4-Bromostilbene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Wirkmechanismus
Target of Action
It is a chemical compound with the molecular formula C14H11Br
Biochemical Pathways
Other stilbenes have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, oxidation, and cell proliferation
Pharmacokinetics
It is known that other stilbenes, such as pterostilbene, are rapidly absorbed and widely distributed in tissues .
Result of Action
The molecular and cellular effects of 4-Bromostilbene’s action are currently unknown due to the lack of scientific studies on this compound. Other stilbenes have been shown to have anti-tumor, anti-oxidation, anti-inflammation, and neuroprotective effects
Action Environment
For safety reasons, it is recommended to handle 4-Bromostilbene in a well-ventilated place, avoid dust formation, and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-bromo-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromostilbene | |
CAS RN |
4714-24-3 | |
| Record name | 4714-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-Bromostilbene be synthesized through an environmentally friendly approach?
A: Yes, research has explored the synthesis of 4-Bromostilbene using water as a solvent in a Wittig reaction. [] Traditionally, this reaction relies on organic solvents, which can be harmful to the environment. This study demonstrated that a comparable yield (40%) of 4-Bromostilbene could be achieved using a microwave-assisted Wittig reaction in an aqueous medium. [] This method offers a more sustainable alternative to conventional synthetic routes.
Q2: How is 4-Bromostilbene characterized using spectroscopic techniques?
A: The successful synthesis of 4-Bromostilbene can be confirmed using various spectroscopic methods. Researchers have employed Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to verify the identity and purity of the synthesized 4-Bromostilbene. [] These techniques provide complementary information about the compound's structure and composition.
Q3: What are the implications of upper excited triplet state involvement in 4-Bromostilbene photoisomerization?
A: While not directly discussed in the provided abstracts, the involvement of an upper excited triplet state in the trans to cis photoisomerization of 4-Bromostilbene [] suggests a more complex reaction mechanism than a simple one-photon absorption process. This finding opens avenues for investigating the role of different excited states in the photochemistry of 4-Bromostilbene and its derivatives. Further research could explore how manipulating the population of these excited states could influence the efficiency and selectivity of photochemical transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


